molecular formula C14H14BrN3O2 B5801564 3-bromo-N-(4,6-dimethylpyrimidin-2-yl)-4-methoxybenzamide

3-bromo-N-(4,6-dimethylpyrimidin-2-yl)-4-methoxybenzamide

Cat. No.: B5801564
M. Wt: 336.18 g/mol
InChI Key: QUOMUFQKWFEFOT-UHFFFAOYSA-N
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Description

3-bromo-N-(4,6-dimethylpyrimidin-2-yl)-4-methoxybenzamide is a synthetic organic compound characterized by the presence of a bromine atom, a dimethylpyrimidinyl group, and a methoxybenzamide moiety

Properties

IUPAC Name

3-bromo-N-(4,6-dimethylpyrimidin-2-yl)-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrN3O2/c1-8-6-9(2)17-14(16-8)18-13(19)10-4-5-12(20-3)11(15)7-10/h4-7H,1-3H3,(H,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUOMUFQKWFEFOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC(=O)C2=CC(=C(C=C2)OC)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(4,6-dimethylpyrimidin-2-yl)-4-methoxybenzamide typically involves the following steps:

    Formation of the Pyrimidinyl Group: The 4,6-dimethylpyrimidin-2-yl group is introduced through a nucleophilic substitution reaction, where a suitable pyrimidine derivative reacts with the brominated benzamide.

    Methoxylation: The methoxy group is introduced via a methylation reaction using reagents such as dimethyl sulfate or methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-(4,6-dimethylpyrimidin-2-yl)-4-methoxybenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to modify its functional groups.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and appropriate ligands under inert atmosphere.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-bromo-N-(4,6-dimethylpyrimidin-2-yl)-4-methoxybenzamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: It can be utilized in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound may serve as a probe or ligand in biochemical assays to study protein-ligand interactions.

    Industrial Chemistry: It can be employed in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 3-bromo-N-(4,6-dimethylpyrimidin-2-yl)-4-methoxybenzamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the biological context and the specific derivative being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-N-(4,6-dimethylpyrimidin-2-yl)benzamide
  • N-(4,6-dimethylpyrimidin-2-yl)-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide
  • 1-(4,6-dimethylpyrimidin-2-yl)-3-[(5-phenyl-2H-tetrazol-2-yl)methyl]-1H-pyrazol-5-ol

Uniqueness

3-bromo-N-(4,6-dimethylpyrimidin-2-yl)-4-methoxybenzamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The combination of the bromine atom and the dimethylpyrimidinyl group also contributes to its distinct properties, making it a valuable compound for various research and industrial applications.

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